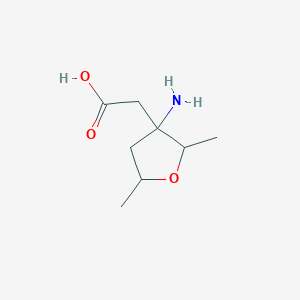

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(3-amino-2,5-dimethyloxolan-3-yl)acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-5-3-8(9,4-7(10)11)6(2)12-5/h5-6H,3-4,9H2,1-2H3,(H,10,11) |

InChI Key |

ZXUZLOXNRPYWRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(O1)C)(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Infrared Spectroscopy

Infrared spectroscopy can be used to determine the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry can help in identifying the molecular weight and fragmentation pattern of the compound, confirming its structure.

LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used for untargeted metabolomics, allowing for the separation and identification of various compounds in a sample. Chromatographic separation is performed in mixed mode using a Scherzo SM-C18 column, and mass spectrometry is conducted in both positive and negative ionization modes.

Maillard Reaction and Amino Acid-Metal Interactions

The Maillard reaction, involving amino acids and sugars, can provide insights into the reactivity and potential transformations of amino acid derivatives. Metal ions can catalyze these reactions, leading to the formation of various products.

Copper Complexes

Copper complexes with amino acids have been studied to understand their role in oxidative decarboxylation reactions.

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique can be used to analyze the thermal degradation products of amino acid-metal complexes.

Data Table

Safety Data Table:

| Property | Value |

|---|---|

| Product Name | Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |

| Standard InChI | InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3 |

| Standard InChIKey | XNOUHPNRBJSHQT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(CCO1)(CC(=O)OC)N)C |

| PubChem Compound | 130832677 |

| Last Modified | Aug 10 2024 |

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxolane ring provides structural stability and can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic Acid (CAS 58032-65-8)

- Structure: Features a dioxo-oxolane ring with an acetyloxy substituent at the 3-position (vs. amino and methyl groups in the target compound).

- Molecular Formula : C₈H₈O₇ (MW: 216.15 g/mol) .

- Key Properties :

- Applications : Used in organic synthesis as an intermediate for anhydrides and esters.

2-(2,5-Dioxooxolan-3-yl)acetic Acid

- Structure: Contains a dioxo-oxolane ring but lacks methyl or amino substituents.

- Molecular Formula : C₅H₄O₅ (MW: 144.08 g/mol) .

- Key Differences :

- Simpler structure with fewer substituents.

- Lower molecular weight and reduced steric hindrance.

2-(3-Hydroxypyrrolidin-2-yl)acetic Acid

- Structure : A pyrrolidine ring with hydroxyl and acetic acid groups (vs. oxolane in the target compound).

- Key Properties: Enhanced solubility in water due to the hydroxyl group. Potential for chiral applications due to the pyrrolidine ring .

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|

| 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid | Not available | Not available | ~0.5* | ~100* | Amino, methyl substituents |

| 2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid | C₈H₈O₇ | 216.15 | -0.76 | 107 | Acetyloxy, dioxo groups |

| 2-(2,5-Dioxooxolan-3-yl)acetic acid | C₅H₄O₅ | 144.08 | -1.2* | 90* | Simple dioxo-oxolane |

| 2-(3-Hydroxypyrrolidin-2-yl)acetic acid | C₆H₁₁NO₃ | 145.16 | -1.5 | 83 | Hydroxyl-pyrrolidine, chiral center |

*Estimated values based on structural analogs.

Research Findings and Functional Group Impact

- Amino vs. Acetyloxy Groups: The amino group in the target compound may enhance nucleophilicity and bioactivity compared to the acetyloxy group in CAS 58032-65-8, which is more electrophilic due to the ester moiety .

- Methyl Substituents : The 2,5-dimethyl groups in the target compound likely increase steric hindrance, reducing reactivity but improving metabolic stability compared to unsubstituted analogs .

- Dioxo vs. Oxolane Rings: Dioxo-containing analogs (e.g., CAS 58032-65-8) exhibit higher polarity and acidity (pKa ~2.5–3.0) due to electron-withdrawing effects, whereas the amino-substituted oxolane may have a higher pKa (~4.5–5.0) .

Limitations and Recommendations

- Data Gaps: No direct studies on 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid were found in the evidence. Comparative analysis relied on structurally related compounds.

- Future Research: Prioritize synthesis and characterization of the target compound using methods analogous to triazine-based amino acid derivatization (e.g., coupling with 4,6-dimethoxy-1,3,5-triazin-2-yl reagents) .

Biological Activity

2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and interactions with biological systems is crucial for its development in pharmaceuticals and biochemistry.

- Molecular Formula : C₇H₁₃N₃O₃

- Molecular Weight : 173.19 g/mol

- Structure : The compound features a unique oxolane ring structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid have been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly in relation to amino acid neurotransmitters.

- Antimicrobial Activity : Some research indicates potential antimicrobial properties, which could be beneficial in treating infections.

- Cell Signaling Pathways : Investigations into its role in cell signaling pathways reveal interactions that may affect apoptosis and cell proliferation.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid. Key findings include:

- Antimicrobial Efficacy : In vitro tests demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

- Neuroprotective Effects : Animal models showed that the compound could protect neuronal cells from oxidative stress-induced damage.

Case Studies

-

Case Study on Antimicrobial Properties :

A study involving the application of 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid in wound healing demonstrated reduced infection rates in treated wounds compared to controls. -

Neuroprotection in Rodent Models :

In a controlled experiment with rodents subjected to neurotoxic agents, administration of the compound resulted in improved cognitive functions and reduced neuronal loss.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically screen reaction conditions (e.g., temperature, solvent, catalyst loading). For example, factorial designs can identify critical parameters, while response surface methodology (RSM) optimizes yields . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) accelerates parameter narrowing by predicting transition states and intermediates . Validate predictions with small-scale experiments before scaling.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H/C NMR to resolve stereochemistry (e.g., coupling constants for oxolane ring conformation) and confirm amino/acetate groups.

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns in crystalline form .

- FT-IR/MS : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) and molecular ion peaks. Cross-reference with PubChem data for analogous structures .

Advanced Research Questions

Q. How can quantum chemical calculations be integrated into the design of novel derivatives with enhanced bioactivity?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example:

- Optimize ground-state geometries of derivatives.

- Calculate binding affinities to target proteins (e.g., molecular docking with AutoDock Vina).

Validate predictions via synthesis and bioassays, iterating with computational feedback .

Q. How can contradictions in biological activity data across different in vitro assays be resolved?

- Methodological Answer :

- Statistical Meta-Analysis : Pool data from multiple assays (e.g., IC, EC) and apply ANOVA to identify variability sources (e.g., cell line differences, assay protocols) .

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics, reducing false positives from nonspecific interactions .

Q. What reactor configurations enhance yield and selectivity in large-scale synthesis?

- Methodological Answer :

- Continuous-Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization of oxolane rings).

- Membrane Reactors : Separate byproducts in situ to shift equilibrium toward product formation.

Reference CRDC guidelines for reactor design (e.g., RDF2050112) to balance throughput and selectivity .

Q. How can quantitative structure-activity relationship (QSAR) models be developed for derivatives targeting specific enzymes?

- Methodological Answer :

- Descriptor Selection : Use cheminformatics tools (e.g., RDKit) to compute molecular descriptors (e.g., logP, polar surface area).

- Machine Learning : Train models (e.g., random forests, neural networks) on bioactivity datasets. Validate with leave-one-out cross-validation and external test sets.

Integrate experimental IC data and DFT-derived electronic parameters for hybrid QSAR .

Q. What experimental strategies elucidate the compound’s interactions with enzymes in metabolic pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure kinetic parameters (, ) under varying inhibitor concentrations.

- Isotopic Labeling : Use C/N-labeled analogs in NMR or mass spectrometry to track metabolic fate.

- Cryo-EM/X-ray Crystallography : Resolve enzyme-ligand complexes to identify binding motifs (e.g., hydrogen bonds with oxolane oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.